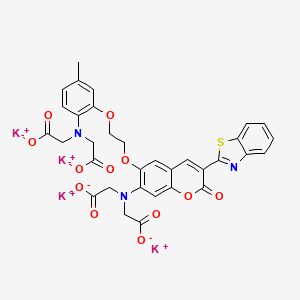
BTC (tetrapotassium)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
BTC (tetrapotassium) is a calcium indicator with low affinity, characterized by its ability to bind calcium ions and exhibit fluorescence. This compound is particularly useful in cellular calcium imaging due to its extended excitation wavelengths and minimal sensitivity to magnesium ions .
Preparation Methods
Synthetic Routes and Reaction Conditions
BTC (tetrapotassium) is synthesized through a series of chemical reactions involving the coupling of benzothiazole derivatives with potassium salts. The reaction conditions typically involve the use of organic solvents and controlled temperatures to ensure the formation of the desired product .
Industrial Production Methods
In industrial settings, the production of BTC (tetrapotassium) involves large-scale synthesis using automated reactors. The process includes the purification of the compound through crystallization and filtration techniques to achieve high purity levels .
Chemical Reactions Analysis
Types of Reactions
BTC (tetrapotassium) primarily undergoes complexation reactions with calcium ions. It exhibits a shift in fluorescence excitation maximum upon binding calcium, enabling ratiometric calcium measurements .
Common Reagents and Conditions
The common reagents used in reactions involving BTC (tetrapotassium) include calcium chloride and various organic solvents. The reactions are typically carried out at room temperature under controlled pH conditions to ensure optimal binding affinity .
Major Products Formed
The major product formed from the reaction of BTC (tetrapotassium) with calcium ions is a fluorescent complex that can be used for imaging and analytical purposes .
Scientific Research Applications
BTC (tetrapotassium) is widely used in scientific research for its ability to measure intracellular calcium levels. Its applications span across various fields:
Chemistry: Used as a fluorescent probe for studying calcium ion dynamics in chemical reactions.
Biology: Employed in cellular imaging to monitor calcium signaling pathways in live cells.
Medicine: Utilized in diagnostic assays to detect calcium-related disorders.
Industry: Applied in the development of biosensors for environmental monitoring and quality control.
Mechanism of Action
BTC (tetrapotassium) exerts its effects by binding to calcium ions, resulting in a shift in its fluorescence excitation maximum. This binding is facilitated by the benzothiazole moiety, which interacts with the calcium ions through coordination bonds. The fluorescence change allows for the quantification of calcium levels in various biological and chemical systems.
Comparison with Similar Compounds
Similar Compounds
Fura-2: Another calcium indicator with higher affinity for calcium ions.
Fluo-4: Known for its high sensitivity and rapid response to calcium changes.
Calcium Green-1: Offers a broad dynamic range for calcium measurements.
Uniqueness of BTC (tetrapotassium)
BTC (tetrapotassium) is unique due to its low affinity for calcium ions, making it suitable for detecting elevated calcium levels associated with cellular activation. Its extended excitation wavelengths and minimal sensitivity to magnesium ions further enhance its utility in precise ratiometric measurements.
Properties
Molecular Formula |
C33H25K4N3O12S |
|---|---|
Molecular Weight |
844.0 g/mol |
IUPAC Name |
tetrapotassium;2-[2-[2-[3-(1,3-benzothiazol-2-yl)-7-[bis(carboxylatomethyl)amino]-2-oxochromen-6-yl]oxyethoxy]-N-(carboxylatomethyl)-4-methylanilino]acetate |
InChI |
InChI=1S/C33H29N3O12S.4K/c1-18-6-7-22(35(14-28(37)38)15-29(39)40)25(10-18)46-8-9-47-26-12-19-11-20(32-34-21-4-2-3-5-27(21)49-32)33(45)48-24(19)13-23(26)36(16-30(41)42)17-31(43)44;;;;/h2-7,10-13H,8-9,14-17H2,1H3,(H,37,38)(H,39,40)(H,41,42)(H,43,44);;;;/q;4*+1/p-4 |
InChI Key |
NVHVYTMJZUGPBU-UHFFFAOYSA-J |
Canonical SMILES |
CC1=CC(=C(C=C1)N(CC(=O)[O-])CC(=O)[O-])OCCOC2=C(C=C3C(=C2)C=C(C(=O)O3)C4=NC5=CC=CC=C5S4)N(CC(=O)[O-])CC(=O)[O-].[K+].[K+].[K+].[K+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


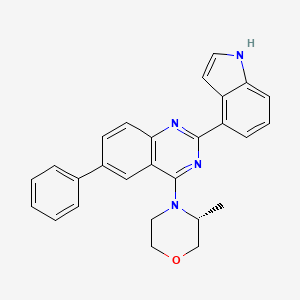
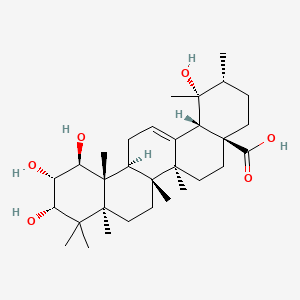
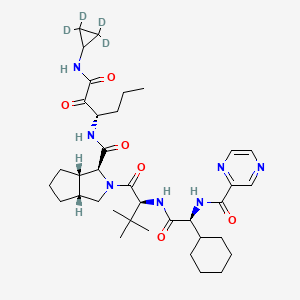
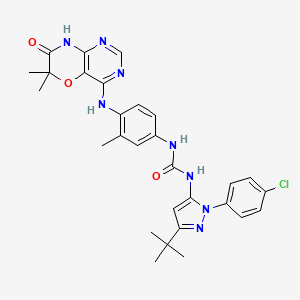
![[(3S,4S)-5-(2-amino-7-methyl-6-oxo-1H-purin-9-ium-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl [[[(3S,4R)-5-(2-amino-6-oxo-1H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl] phosphate](/img/structure/B12415683.png)
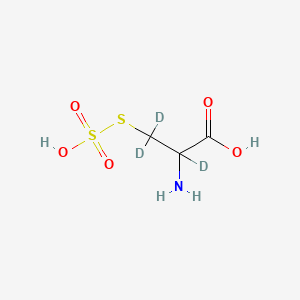
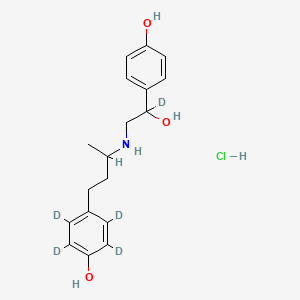
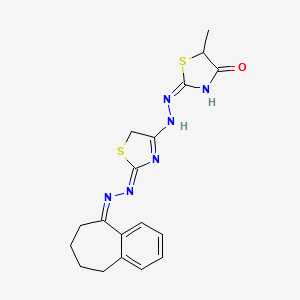

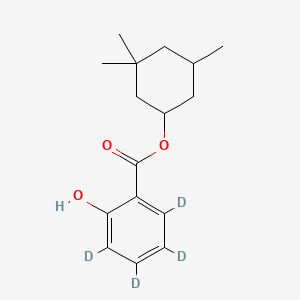
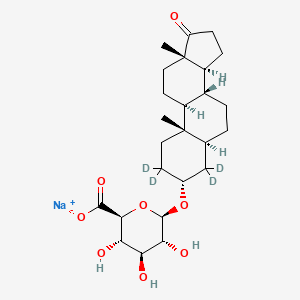
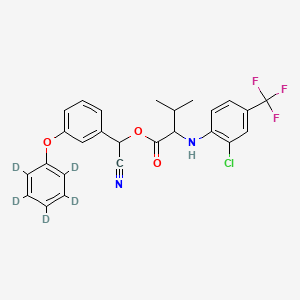

![(19S)-7-(3-aminopropoxy)-10,19-diethyl-19-hydroxy-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2,4(9),5,7,10,15(20)-heptaene-14,18-dione;hydrochloride](/img/structure/B12415720.png)
